N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrobenzene ring, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps:
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Formation of the Nitrobenzene Intermediate: : The process begins with the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
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Sulfonation: : The nitrobenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the nitrobenzene sulfonamide is reacted with a difluorophenyl ethyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
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Amination: : The final step involves the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
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Hydrochloride Formation: : The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives under strong oxidizing conditions.
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Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium for hydrogenation.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for developing new drugs targeting specific biological pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. The presence of the difluorophenyl group suggests it may have activity against certain types of cancer cells, as fluorinated compounds often exhibit enhanced biological activity.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The difluorophenyl group enhances binding affinity and specificity, making the compound more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-chlorobenzene-1-sulfonamide
- N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-methylbenzene-1-sulfonamide
- N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-ethoxybenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of both the nitro and sulfonamide groups
Properties
IUPAC Name |
N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O4S.ClH/c15-9-1-6-12(13(16)7-9)14(17)8-18-24(22,23)11-4-2-10(3-5-11)19(20)21;/h1-7,14,18H,8,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCCXNCITRXOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(C2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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